molecular formula C17H13BrN2O2S B2556152 3-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 301236-57-7

3-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2556152
CAS RN: 301236-57-7
M. Wt: 389.27
InChI Key: LLCKQLXFBMUMSO-UHFFFAOYSA-N
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Description

3-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that belongs to the class of thiazole-containing compounds. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has shown promising results in various research studies, making it a topic of interest for researchers worldwide.

Scientific Research Applications

Pharmacological Properties and Applications

Compounds with structures similar to "3-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide" have been extensively studied for their diverse pharmacological properties. For instance, benzothiazole derivatives, which share a part of the chemical structure with the target compound, are known for a wide range of biological activities. These include antimicrobial, anti-inflammatory, antitumor, and antidiabetic effects, making them valuable in medicinal chemistry for drug development (Bhat & Belagali, 2020). Benzothiazole and its derivatives' ability to interact with various biological targets can be attributed to the presence of the thiazole ring, a feature that the compound also possesses.

Chemical Synthesis and Material Applications

The synthesis of benzothiazole derivatives, including those with specific functional groups such as bromo, methoxy, and benzamide, involves various chemical reactions that can yield compounds with significant pharmaceutical and material science applications. These synthetic methods and the resulting compounds' properties are of great interest for developing new materials and drugs with improved performance and specificity (Petrov & Androsov, 2013).

properties

IUPAC Name

3-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2S/c1-22-14-7-5-11(6-8-14)15-10-23-17(19-15)20-16(21)12-3-2-4-13(18)9-12/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCKQLXFBMUMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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